![molecular formula C17H19N3O B14681584 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine CAS No. 36584-22-2](/img/structure/B14681584.png)
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylhydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization with morpholine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine involves its interaction with molecular targets through its phenylhydrazone moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes or interact with receptors in the body.
類似化合物との比較
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine.
Morpholine: The parent compound that forms the backbone of this compound.
Azo Compounds: Products of the oxidation of phenylhydrazone moieties.
Uniqueness
This compound is unique due to its combination of a morpholine ring and a phenylhydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
36584-22-2 |
|---|---|
分子式 |
C17H19N3O |
分子量 |
281.35 g/mol |
IUPAC名 |
N-[[morpholin-4-yl(phenyl)methylidene]amino]aniline |
InChI |
InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)17(20-11-13-21-14-12-20)19-18-16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
InChIキー |
KOBBJRGBXQRJAJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
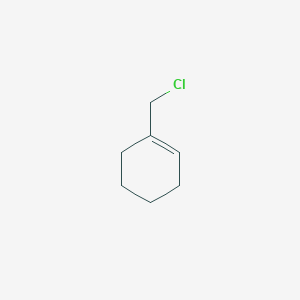
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)


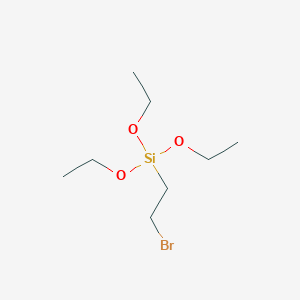
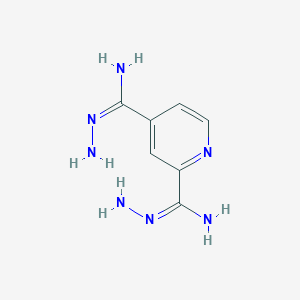
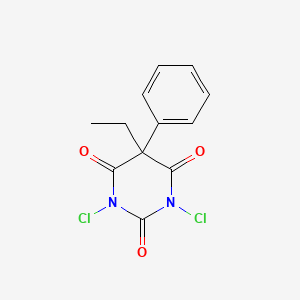

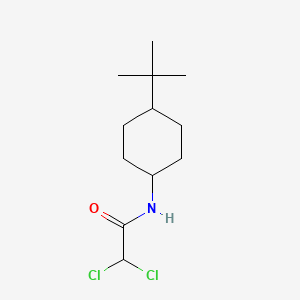
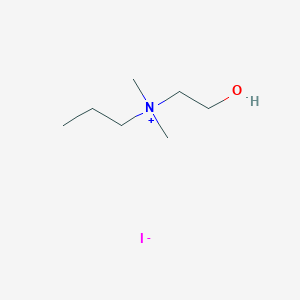
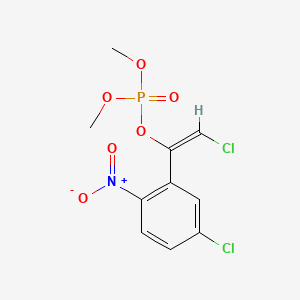
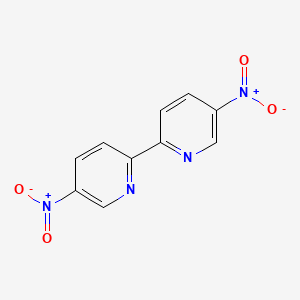
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
